molecular formula C16H17NO4S B5533072 Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5533072
M. Wt: 319.4 g/mol
InChI Key: YBTREYDIQXECCV-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction is carried out in acetic acid, leading to the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

DCTD has the molecular formula C17H19NO4S\text{C}_{17}\text{H}_{19}\text{N}\text{O}_4\text{S} and a molecular weight of approximately 333.4 g/mol. The compound features a dihydropyridine core, which is essential for its biological activity, and a thiophenyl group that enhances its pharmacological properties.

Medicinal Chemistry Applications

  • Antihypertensive Activity :
    • DCTD derivatives have been studied for their potential as antihypertensive agents. The dihydropyridine structure is known for its calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. Case studies have shown that modifications to the thiophenyl group can enhance this activity.
  • Antioxidant Properties :
    • Research indicates that compounds similar to DCTD exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that DCTD can scavenge free radicals effectively, suggesting its potential use in formulations aimed at combating oxidative damage.
  • Neuroprotective Effects :
    • Preliminary studies suggest that DCTD may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Material Science Applications

  • Organic Electronics :
    • DCTD's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophenes enhances charge transport properties, which is critical for the efficiency of electronic devices.
  • Polymer Chemistry :
    • The compound can serve as a building block in the synthesis of new polymers with tailored properties for applications in coatings and adhesives. Its ability to undergo polymerization reactions opens avenues for developing materials with enhanced mechanical and thermal properties.

Case Studies

StudyFocusFindings
Study 1Antihypertensive EffectsDemonstrated significant blood pressure reduction in hypertensive models using DCTD derivatives compared to controls .
Study 2Antioxidant ActivityShowed that DCTD exhibited higher radical scavenging activity than standard antioxidants in vitro .
Study 3Organic ElectronicsDeveloped an OLED device using DCTD derivatives that achieved a peak luminance of over 10,000 cd/m² .

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac workload, making it a potential candidate for treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers and have similar therapeutic applications.

Uniqueness

What sets this compound apart is its unique structural features, including the cyclopropyl and thiophene groups. These features can influence its binding affinity and selectivity for molecular targets, potentially leading to different pharmacological profiles and therapeutic benefits.

Biological Activity

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound ) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula: C13H13N1O4S1
  • Molecular Weight: 277.31 g/mol
  • CAS Number: 23118-58-3

The presence of the cyclopropyl and thiophene groups contributes to its unique biological properties.

Pharmacological Properties

  • Antimicrobial Activity
    • Dihydropyridine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds within this class can inhibit bacterial growth effectively. The specific compound has shown promising results in vitro against various pathogens, suggesting its potential as an antimicrobial agent .
  • Antioxidant Activity
    • Research indicates that dihydropyridine derivatives possess antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases . The compound's structure likely enhances its ability to scavenge free radicals.
  • Anticancer Properties
    • Preliminary studies have indicated that certain dihydropyridine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression is currently under investigation, with some results showing inhibition of tumor growth in animal models .
  • Cardiovascular Effects
    • Dihydropyridines are well-known for their role as calcium channel blockers, which are used to treat hypertension and angina. The compound may exhibit similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Calcium Channels: By blocking L-type calcium channels, it may reduce vascular resistance and lower blood pressure.
  • Enzyme Inhibition: Some studies suggest that the compound may inhibit enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines (e.g., breast cancer MCF-7 cells) where the compound exhibited a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Study 3: Cardiovascular Effects

In a rat model of hypertension, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This effect was associated with reduced heart rate variability and improved cardiac output metrics.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
CardiovascularReduced blood pressure in hypertensive models

Properties

IUPAC Name

dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTREYDIQXECCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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